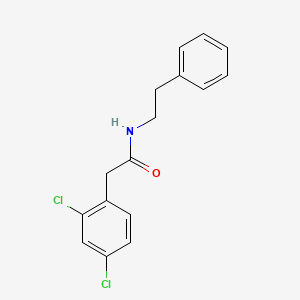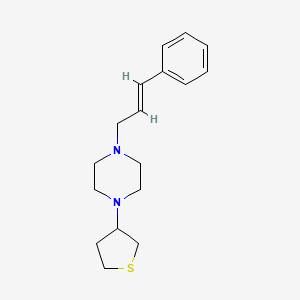![molecular formula C13H11N3O3S B5563219 N-(3-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE](/img/structure/B5563219.png)
N-(3-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE typically involves the condensation reaction between 3-aminoacetophenone and 5-nitro-2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The Schiff base can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of the corresponding amine from the Schiff base.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(3-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE involves its interaction with biological macromolecules. For instance, its ability to bind to DNA can disrupt cellular processes, leading to antibacterial or anticancer effects . The compound’s nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE
- N-(3-{[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE
- N-(3-{[(E)-1-(5-NITRO-2-PYRIDYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE
Uniqueness
This compound is unique due to its specific electronic and steric properties conferred by the thiophene ring. This makes it particularly effective in forming stable metal complexes and interacting with biological targets .
Propriétés
IUPAC Name |
N-[3-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9(17)15-11-4-2-3-10(7-11)14-8-12-5-6-13(20-12)16(18)19/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTNROBRDJRZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)


![5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)

![4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE](/img/structure/B5563179.png)

![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)
![3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563190.png)
![4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5563200.png)
![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5563223.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5563238.png)
![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5563245.png)
